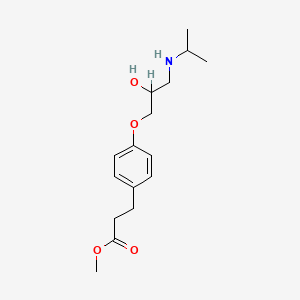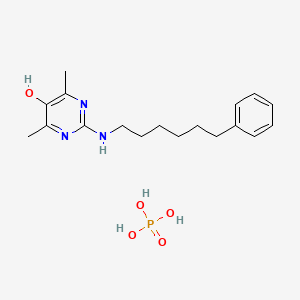
Etarotene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etarotene, also known as Ro 15-1570, is an arotinoid sulfone. It is a synthetic compound with differentiation-inducing and potentially antitumor activity. This compound inhibits RNase P, a ribonucleoprotein that endonucleolytically cleaves all tRNA precursors to produce the mature 5’ end, thereby affecting tRNA biogenesis . It has antikeratinizing potential and has been studied for its effects on skin and musculoskeletal diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etarotene is synthesized through a series of chemical reactions involving the introduction of an ethylsulfonyl group to an arotinoid backbone. The synthetic route typically involves the following steps:
Formation of the Arotinoid Backbone: The arotinoid backbone is synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced through a sulfonation reaction, where the arotinoid backbone is treated with ethylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The final product is purified through recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Etarotene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of the corresponding sulfide.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Etarotene has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the effects of sulfonation and substitution reactions.
Mechanism of Action
Etarotene exerts its effects by inhibiting RNase P, a ribonucleoprotein that cleaves tRNA precursors to produce mature tRNA. This inhibition affects tRNA biogenesis and disrupts protein synthesis. This compound also has antikeratinizing potential, making it useful in the treatment of skin diseases .
Comparison with Similar Compounds
Etarotene is unique among arotinoids due to its ethylsulfonyl group, which imparts specific chemical and biological properties. Similar compounds include:
Tazarotene: Another arotinoid used in the treatment of psoriasis and acne.
Acitretin: A retinoid used in the treatment of severe psoriasis.
Bexarotene: A retinoid used in the treatment of cutaneous T-cell lymphoma.
This compound’s unique structure and mechanism of action make it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
87719-32-2 |
|---|---|
Molecular Formula |
C25H32O2S |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
6-[(E)-1-(4-ethylsulfonylphenyl)prop-1-en-2-yl]-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C25H32O2S/c1-7-28(26,27)21-11-8-19(9-12-21)16-18(2)20-10-13-22-23(17-20)25(5,6)15-14-24(22,3)4/h8-13,16-17H,7,14-15H2,1-6H3/b18-16+ |
InChI Key |
UDAZCXVIYSIEFX-FBMGVBCBSA-N |
SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Isomeric SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)/C=C(\C)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
arotinoid ethylsulfone ethyl 4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl)phenylsulfone Ro 15-1570 Ro-15-1570 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















